4-Chlorobenzoyl methyl glycine
Overview
Description
4-Chlorobenzoyl methyl glycine is an organic compound that features a benzoyl group substituted with a chlorine atom at the para position and a glycine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position .
Biochemical Pathways
These pathways rely on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides and methyl groups used for methylation of proteins, RNA, and DNA .
Pharmacokinetics
The molecular weight of the compound is 175012 , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have been shown to result in changes in dna methylation following cell activation and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorobenzoyl methyl glycine. For instance, variations in temperature and water availability can explain global variations in the emissions of similar compounds . Furthermore, the presence of inhibitory molecules, such as oxygen, and the seawater anion, sulfate, due to competitive ecological interactions, can also constrain the distribution and activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzoyl methyl glycine typically involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amino group of glycine. Common bases used in this reaction include sodium hydroxide or potassium carbonate, which help to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzoyl methyl glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Chlorobenzoyl methyl glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-chlorobenzoyl methyl glycine.
4-Chlorobenzoic acid: Another related compound with similar structural features.
4-Chlorobenzamide: Shares the benzoyl group with a chlorine substitution but differs in the amide linkage.
Uniqueness: this compound is unique due to its combination of a benzoyl group with a chlorine atom and a glycine moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)-methylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXVEBUXFOVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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